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Compound of Interest

Compound Name: 1,2-Dichlorobenzene

Cat. No.: B045396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of 1,2-
dichlorobenzene through quantum chemical calculations. It is designed to offer a
comprehensive computational perspective on this important aromatic compound, which finds
applications as a solvent and an intermediate in the synthesis of agrochemicals and
pharmaceuticals.[1] By detailing its electronic structure, vibrational modes, and molecular
geometry, this document serves as a valuable resource for understanding its reactivity and
potential interactions in various chemical and biological systems.

Optimized Molecular Geometry

The equilibrium geometry of 1,2-dichlorobenzene has been determined using various levels of
theory. The C2v point group symmetry of the molecule is a key feature in these calculations.[2]
A comparison of bond lengths and angles obtained from different semi-empirical and ab initio
methods provides insights into the accuracy and reliability of these computational approaches.
Experimental values are included for reference, where available.

Geometry optimization is a fundamental step in quantum chemical calculations, seeking the
lowest energy conformation of a molecule.[3] For 1,2-dichlorobenzene, this involves
calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum
on the potential energy surface. Various computational methods, from semi-empirical to more
robust ab initio and Density Functional Theory (DFT) approaches, can be employed for this
purpose.[4][5]
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Below is a summary of calculated and experimental geometric parameters. It is noteworthy that
different levels of theory can yield slightly different results, and comparison with experimental
data is crucial for validation.[4] For instance, the AM1 calculated C-Cl bond length has been
reported to be in good agreement with experimental values.[4]

Table 1: Optimized Bond Lengths of 1,2-Dichlorobenzene (in Angstroms, A)

Bond AM1 PM3 6-21G 6-31G DzV Experime
ntal

C1l-C2 1.405 1.405 1.400 1.403 1.402 -

C1-C6 1.398 1.398 1.391 1.394 1.393 -

C2-C3 1.398 1.398 1.391 1.394 1.393 -

C3-C4 1.396 1.396 1.388 1.392 1.390 -

C4-C5 1.396 1.396 1.388 1.392 1.390 -

C5-C6 1.398 1.398 1.391 1.394 1.393 -

C1-CI7 1.744 1.742 1.765 1.765 1.765 0.1744[4]
C2-CI8 1.744 1.742 1.765 1.765 1.765 0.1744[4]
C3-H9 1.102 1.102 1.082 1.082 1.082 0.1090[4]
C4-H10 1.102 1.102 1.082 1.082 1.082 0.1090[4]
C5-H11 1.102 1.102 1.082 1.082 1.082 0.1090[4]
C6-H12 1.102 1.102 1.082 1.082 1.082 0.1090[4]

Data sourced from computational studies. Experimental data is provided for comparison.[4]

Table 2: Optimized Bond Angles of 1,2-Dichlorobenzene (in Degrees, °)
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Angle AM1 PM3 6-21G 6-31G Dzv
C2-C1-C6 119.2 119.2 119.4 119.3 119.3
C1-C2-C3 119.2 119.2 1194 119.3 119.3
C2-C3-C4 120.4 120.4 120.3 120.3 120.3
C3-C4-C5 120.0 120.0 120.1 120.0 120.1
C4-C5-C6 120.4 120.4 120.3 120.3 120.3
C1-C6-C5 120.8 120.8 120.5 120.7 120.7
C6-C1-Cl7 119.9 119.9 119.7 119.8 119.8
C2-C1-CI7 120.9 120.9 120.9 120.9 120.9
C1-C2-CI8 120.9 120.9 120.9 120.9 120.9
C3-C2-CI8 119.9 119.9 119.7 119.8 119.8
C2-C3-H9 119.8 119.8 119.8 119.8 119.8
C4-C3-H9 119.8 119.8 119.8 119.8 119.8
C3-C4-H10 120.0 120.0 119.9 120.0 119.9
C5-C4-H10 120.0 120.0 119.9 120.0 119.9
C4-C5-H11 119.8 119.8 119.8 119.8 119.8
C6-C5-H11 119.8 119.8 119.8 119.8 119.8
C1-C6-H12 119.6 119.6 119.7 119.6 119.6
C5-C6-H12 119.6 119.6 119.7 119.6 119.6

Data sourced from computational studies.[4]

Vibrational Frequencies

The vibrational spectrum of 1,2-dichlorobenzene provides a fingerprint of its molecular
structure and bonding. Quantum chemical calculations can predict the frequencies and
intensities of the fundamental vibrational modes. These theoretical predictions can be
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compared with experimental infrared (IR) and Raman spectroscopy data to aid in the

assignment of spectral bands.[6]

Harmonic vibrational frequency calculations are typically performed at the optimized geometry

to confirm that the structure is a true minimum on the potential energy surface (all positive

frequencies).[7] Density Functional Theory (DFT) is a commonly used method for these

calculations, often in conjunction with basis sets like 6-311G.[7]

Table 3: Calculated vs. Experimental Vibrational Frequencies (in cm™1)

Calculated

Scaled Frequency

Experimental

Assignment

Frequency (AM1) (0.9535) Frequency

3196 3048 3072 C-H stretch

3181 3033 3072 C-H stretch

1749 1667 1576 C-C stretch

1577 1504 1458 C-C stretch

1409.19 - 1409.54 C-C stretch[4]

1363 1299 1276 In-plane C-H bend

1236.27 - 1251.74 C-Cl stretch[4]

1150.71 - 1160.84 C-H bending[4]

1196 1141 1130 In-plane C-H bend

1170 1115 1040 In-plane C-H bend

1007.53 - 941.7 C-H rocking[4]

878.0 - 947.7 C-H rocking[4]

iy 112 660 Out-of-plane C-H
bend

488.46 - 482.84 C-Cl stretch[4]

445.15 - 441.79 C-Cl rocking[4]
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A scaling factor is often applied to calculated harmonic frequencies to better match
experimental anharmonic values.[38][9]

Electronic Properties and Frontier Molecular
Orbitals

The electronic properties of 1,2-dichlorobenzene, such as the dipole moment and the
energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its
reactivity and intermolecular interactions.

The experimental dipole moment of 1,2-dichlorobenzene is reported to be 2.14 Debye.[4]
Computational methods can predict this property with varying degrees of accuracy. For
instance, the AM1 method has been shown to provide a value of 1.97 Debye, which is in close
agreement with the experimental value.[4]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons,
respectively. The energy difference between the HOMO and LUMO, known as the HOMO-
LUMO gap, is a measure of the molecule's chemical reactivity and stability.[10]

Table 4: Calculated Electronic Properties of 1,2-Dichlorobenzene

Property AM1 PM3 6-21G 6-31G DzVv
Dipole
Moment 1.97 1.88 2.58 2.58 2.59
(Debye)
HOMO

-9.54 -9.62 -9.99 -9.98 -9.97
Energy (eV)
LUMO

-0.28 -0.35 0.72 0.73 0.75
Energy (eV)
HOMO-
LUMO Gap 9.26 9.27 10.71 10.71 10.72
(eV)
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Data sourced from computational studies.[4]

Computational Methodology

The quantum chemical calculations summarized in this guide were performed using
established theoretical methods and basis sets, as implemented in computational chemistry
software packages like Gaussian.[7]

Geometry Optimization and Vibrational Frequencies

The molecular geometry of 1,2-dichlorobenzene was optimized using Density Functional
Theory (DFT) with Becke's three-parameter hybrid exchange functional combined with the Lee-
Yang-Parr correlation functional (B3LYP).[7][11] A variety of basis sets, such as 6-31G(d,p) and
6-311++G(d,p), are commonly employed for such calculations on substituted benzenes.[11][12]
The optimized structures were confirmed to be at a minimum on the potential energy surface by
performing harmonic vibrational frequency calculations, ensuring the absence of imaginary
frequencies.[7]

Electronic Structure Calculations

The electronic properties, including the HOMO and LUMO energies and the molecular
electrostatic potential, were also calculated using DFT methods. The choice of functional and
basis set can influence the accuracy of these predictions. For instance, the B3LYP functional
with the 6-311++G(d,p) basis set has been shown to provide reliable results for similar organic
molecules.[11]

Visualizations
Quantum Chemical Calculation Workflow

The following diagram illustrates a typical workflow for performing quantum chemical
calculations on a molecule like 1,2-dichlorobenzene.
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Caption: Workflow for Quantum Chemical Calculations.

Relationship Between Calculated Properties

This diagram illustrates the logical dependencies between different calculated properties. The
optimized geometry is a prerequisite for accurate calculations of other molecular properties.
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Electronic Properties

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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